3-cyano-N-(1,2-oxazol-4-yl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-(1,2-oxazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-8-2-1-3-9(4-8)11(15)14-10-6-13-16-7-10/h1-4,6-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIMYAZNHYFNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CON=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1,2-oxazol-4-yl)benzamide typically involves the condensation of benzoic acids with amines in the presence of catalysts. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives, including 3-cyano-N-(1,2-oxazol-4-yl)benzamide, often involves the use of high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the cyano group or the oxazole ring.
Substitution: The benzamide core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from these reactions include various substituted benzamides and oxazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in:
- Anticancer Activity : Preliminary studies suggest that 3-cyano-N-(1,2-oxazol-4-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways.
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes and interference with metabolic processes.
Enzyme Inhibition
3-Cyano-N-(1,2-oxazol-4-yl)benzamide has been studied as an inhibitor of specific enzymes involved in disease processes. For instance, it may inhibit cyclooxygenase enzymes, which play a role in inflammation and pain.
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines, treatment with 3-cyano-N-(1,2-oxazol-4-yl)benzamide resulted in significant reductions in cell viability compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-cyano-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring allows the compound to bind to various receptors and enzymes through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . This binding can inhibit or activate specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds also feature a benzamide core with a heterocyclic ring and have similar biological activities.
Oxazole Derivatives: Compounds like aleglitazar and mubritinib, which contain oxazole rings, share similar chemical properties and biological activities.
Uniqueness
3-cyano-N-(1,2-oxazol-4-yl)benzamide is unique due to its specific combination of a cyano group and an oxazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Biological Activity
3-Cyano-N-(1,2-oxazol-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Cyano-N-(1,2-oxazol-4-yl)benzamide features a cyano group and an oxazole ring, which are known to enhance biological activity through various mechanisms. The structure is represented as follows:
The biological activity of 3-cyano-N-(1,2-oxazol-4-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, effectively blocking their function.
- Receptor Modulation : It can also interact with cellular receptors, modulating signal transduction pathways that affect cellular processes such as proliferation and apoptosis.
Biological Activities
Research has demonstrated that compounds similar to 3-cyano-N-(1,2-oxazol-4-yl)benzamide exhibit a variety of biological activities:
-
Anticancer Activity :
- Compounds containing oxazole rings have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of oxazole have been tested against various human cancer cell lines, showing significant cytotoxic effects.
- A study indicated that derivatives similar to 3-cyano-N-(1,2-oxazol-4-yl)benzamide exhibited IC50 values as low as 0.003 M against lung adenocarcinoma cells (LXFA 629) .
-
Antiviral Activity :
- Some studies suggest potential antiviral properties due to the compound's ability to inhibit viral replication through enzyme inhibition .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in various cell lines | |
| Antiviral | Inhibition of viral replication | |
| Anti-inflammatory | Modulation of inflammatory responses |
Detailed Study Findings
A notable study synthesized several derivatives based on the oxazole framework and evaluated their biological activities:
- Cytotoxicity Evaluation : The study assessed the cytotoxic effects on multiple cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. Certain derivatives showed IC50 values indicating potent anticancer activity.
- Mechanistic Insights : Molecular docking studies suggested that these compounds could effectively bind to key proteins involved in cell cycle regulation, such as CDK1, which is crucial for cancer cell proliferation .
Q & A
Q. What are the optimized synthetic routes for 3-cyano-N-(1,2-oxazol-4-yl)benzamide, and how can reaction conditions be controlled to improve yield and purity?
Answer: The synthesis typically involves coupling a benzamide precursor with a 1,2-oxazole derivative. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen .
- Cyano group introduction : Employ KCN or trimethylsilyl cyanide (TMSCN) in a polar aprotic solvent (e.g., DMSO) at 60–80°C .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Optimization strategies include: - Continuous flow reactors : Enhance reproducibility and reduce side reactions .
- Automated platforms : Monitor pH and temperature in real time to stabilize intermediates .
Q. How can the molecular structure of 3-cyano-N-(1,2-oxazol-4-yl)benzamide be characterized to confirm regiochemistry and stereoelectronic effects?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles between benzamide and oxazole rings .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces, highlighting electron-deficient regions at the cyano group .
- Spectroscopy :
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 ppm (oxazole H), δ 7.8–8.2 ppm (aromatic H) .
- IR : Strong absorption at ~2220 cm confirms the cyano group .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC values calculated via nonlinear regression .
- Receptor binding : Radioligand displacement assays (e.g., mGlu5 receptor, H-CDPPB) to assess affinity (K) .
Advanced Research Questions
Q. How does 3-cyano-N-(1,2-oxazol-4-yl)benzamide act as a positive allosteric modulator (PAM) of mGlu5 receptors, and what experimental approaches validate its mechanism?
Answer:
- Mechanism : The compound binds to an allosteric site near the transmembrane domain, stabilizing the receptor’s active conformation. This enhances glutamate-induced Ca mobilization .
- Validation methods :
- Calcium flux assays : HEK293 cells expressing mGlu5 show increased intracellular Ca (Fluo-4 AM dye) with EC ~100 nM .
- Schild analysis : Non-linear shifts in glutamate dose-response curves confirm allosteric modulation .
- Mutagenesis : Substitution of Thr or Ala in mGlu5 reduces PAM efficacy .
Q. How can computational methods predict off-target interactions or metabolic stability?
Answer:
- Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolism .
- MD simulations (GROMACS) : Assess binding stability (>50 ns trajectories) at mGlu5 vs. related receptors (mGlu1, mGlu2) .
- ADMET prediction (SwissADME) : LogP ~2.5 and high permeability (Caco-2 model) suggest blood-brain barrier penetration .
Q. How should researchers address contradictory data in biological activity across studies (e.g., varying IC50_{50}50 values)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
